5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Description
“5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, a new pyrazolo-pyridine analogue was synthesized in two steps. The first stage was the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction. The second stage was the synthesis of the title compound through intermolecular cyclization under reflux condition .Molecular Structure Analysis
The structure of similar compounds has been confirmed by spectroscopic analysis including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Claisen–Schmidt reaction and intermolecular cyclization .Scientific Research Applications
Synthesis Methods and Chemical Reactions
- The study by Chern et al. (1988) details reactions of anthranilamide with isocyanates, leading to the synthesis of various quinazolinone derivatives. This research highlights a method that could potentially be applied to the synthesis or derivatization of compounds like the one (Chern et al., 1988).
Antimicrobial Activity
- Fawzy et al. (2012) synthesized and evaluated the antimicrobial activity of new quinazolin-4(3H)-one derivatives, showing that certain derivatives exhibit significant antibacterial and antifungal activities. This suggests that derivatives within this chemical family might possess valuable biological properties (Fawzy et al., 2012).
Potential Antitumor Activity
- Hamama et al. (2012) explored the synthesis of isoxazolo[5,4‐b]pyridines and related compounds, evaluating some of them as potential antitumor agents. The study indicates the relevance of exploring the biological activities of novel synthesized derivatives within the quinazolinone family for anticancer applications (Hamama et al., 2012).
Properties
IUPAC Name |
5-benzyl-7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-16-8-9-19(10-17(16)2)25(28)21-14-27(13-18-6-4-3-5-7-18)22-12-24-23(30-15-31-24)11-20(22)26(21)29/h3-12,14H,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUYNIFGUGTLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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